molecular formula C18H12BrN3O8S2 B11029757 N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide

N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B11029757
M. Wt: 542.3 g/mol
InChI Key: TULCRADRVJELHC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine, nitro, and sulfonyl functional groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Bromination: The addition of bromine to the aromatic ring using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The final coupling of the brominated and nitrated aromatic compounds with benzenesulfonamide derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes or receptors involved in critical biological processes. The presence of bromine and nitro groups can enhance its binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide
  • N-(3-chlorophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide
  • N-(3-bromophenyl)-4-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide

Uniqueness

N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide is unique due to the specific arrangement of bromine, nitro, and sulfonyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H12BrN3O8S2

Molecular Weight

542.3 g/mol

IUPAC Name

N-(3-bromophenyl)-4-nitro-N-(4-nitrophenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C18H12BrN3O8S2/c19-13-2-1-3-16(12-13)22(31(27,28)17-8-4-14(5-9-17)20(23)24)32(29,30)18-10-6-15(7-11-18)21(25)26/h1-12H

InChI Key

TULCRADRVJELHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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